N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-chlorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O3/c1-18-14-15-25(23(16-18)26(33)19-8-3-2-4-9-19)31-27(34)22-12-5-6-13-24(22)32-28(35)30-21-11-7-10-20(29)17-21/h2-17H,1H3,(H,31,34)(H2,30,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMHJNYLRORYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(3-(3-chlorophenyl)ureido)benzamide is a complex organic compound belonging to the class of substituted benzamides. Its structure features a benzoyl moiety, a urea linkage, and multiple aromatic rings, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Pharmacological Properties
Substituted benzamides, including this compound, are known for their diverse pharmacological effects. These compounds often exhibit significant biological activities such as:
- Anti-inflammatory Effects : Many benzamide derivatives have been investigated for their ability to reduce inflammation, which is crucial in treating various chronic diseases.
- Anticancer Activity : The structural characteristics of this compound suggest potential interactions with cancer-related biological targets, making it a candidate for anticancer drug development.
- Neuroleptic Activity : Some benzamide derivatives have shown promise in treating psychotic disorders by modulating neurotransmitter systems.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in inflammatory and cancer pathways. Molecular docking simulations and biochemical assays are recommended to clarify its interactions with these targets.
Synthesis and Structural Analysis
The synthesis of this compound can be achieved through various synthetic pathways. One common method involves reacting 2-benzoyl-4-methylphenylamine with 3-chloroaniline in the presence of coupling agents or catalysts to form the urea linkage. This synthesis method allows for efficient formation while minimizing by-products .
Structural Characteristics
The molecular structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits complex arrangements of dihedral angles due to the presence of multiple aromatic systems, influencing its reactivity and interactions with biological targets .
Biological Evaluation
Research has indicated that compounds similar to this compound possess notable biological activities:
- Insecticidal Activity : Related compounds have demonstrated significant insecticidal properties against various pests, indicating potential applications in agriculture .
- Neuroleptic Effects : Studies on similar benzamide derivatives have shown their efficacy in reducing stereotyped behavior in animal models, suggesting potential use in treating psychosis .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ureido-Substituted Benzamides in Medicinal Chemistry
Compounds with ureido-linked benzamide scaffolds are frequently explored for bioactivity. For example:
- N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide (, Compound 15) shares a ureido-benzamide backbone but differs in substituents: a trifluoromethyl group at the benzamide’s 4-position and a phenylethyl-ureido side chain. This compound exhibits moderate immunoproteasome inhibition (β1i: 24%, β5i: 23%) .
- N-(3-(benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide (, Compound 16) replaces the ureido group with a benzylamino-carboxamide linker and shows higher β1i inhibition (46%) but lower β5i activity (22%) .
Key Comparison :
The target compound’s 3-chlorophenyl-ureido group may enhance hydrophobic interactions in binding pockets compared to trifluoromethyl or hydroxy/fluoro substituents. The 4-methylphenyl-benzoyl group could improve metabolic stability relative to smaller alkyl chains.
Chlorophenyl-Containing Derivatives
Chlorophenyl groups are prevalent in both pharmaceuticals and agrochemicals:
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, Compound 8) uses a chlorophenyl-hydroxamic acid motif, which is associated with antioxidant or metalloenzyme modulation .
- Flutolanil (), a fungicide, features a benzamide with a trifluoromethyl group but lacks the ureido moiety, highlighting how chlorophenyl/trifluoromethyl groups are leveraged for diverse applications .
Key Comparison :
The target compound’s 3-chlorophenyl group may confer selectivity in biological targets compared to 4-chlorophenyl analogs (e.g., ). Its ureido linker differentiates it from agrochemical benzamides like flutolanil, which prioritize lipophilic substituents for membrane penetration .
Benzamides with Directing Groups
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. The target compound’s 2-benzoyl-4-methylphenyl group could similarly act as a directing moiety, though its bulkiness might limit coordination flexibility .
Key Comparison :
While both compounds have methyl-substituted benzamide cores, the target’s ureido-chlorophenyl side chain may prioritize steric effects over directing capabilities, suggesting divergent applications (e.g., drug discovery vs. catalysis).
Data Table: Structural and Functional Comparison of Selected Compounds
Preparation Methods
Synthetic Routes
Stepwise Amidation-Urea Formation Approach
Synthesis of 2-Nitro-N-(2-benzoyl-4-methylphenyl)benzamide
Procedure :
- Starting Materials : 2-Nitrobenzoic acid (5.0 g, 29.8 mmol), oxalyl chloride (3.8 mL, 44.7 mmol), and 2-amino-4-methylbenzophenone (6.2 g, 29.8 mmol).
- Activation : 2-Nitrobenzoic acid is treated with oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C for 2 hr, followed by stirring at room temperature for 12 hr to form 2-nitrobenzoyl chloride.
- Coupling : The acyl chloride is reacted with 2-amino-4-methylbenzophenone in DCM containing triethylamine (4.2 mL, 29.8 mmol) at 0°C. The mixture is stirred for 24 hr, washed with NaHCO₃ (5%), and purified via silica gel chromatography (hexane/ethyl acetate = 7:3) to yield the intermediate (8.1 g, 72%).
Analytical Data :
- Mp : 158–160°C
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 7.6 Hz, 2H), 7.62–7.55 (m, 3H), 7.43 (s, 1H), 7.32 (d, J = 8.4 Hz, 1H), 2.45 (s, 3H).
Reduction of Nitro Group to Amine
Procedure :
- Catalytic Hydrogenation : The nitro intermediate (7.0 g, 18.6 mmol) is dissolved in ethanol (150 mL) with 10% Pd/C (0.7 g). Hydrogen gas is introduced at 50 psi for 6 hr. The catalyst is filtered, and the solvent is evaporated to yield 2-amino-N-(2-benzoyl-4-methylphenyl)benzamide (5.8 g, 89%).
Analytical Data :
- Mp : 142–144°C
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 144.1 (Ar-C), 138.5 (Ar-C), 132.0 (Ar-C), 129.8 (Ar-C), 21.3 (CH₃).
Urea Linkage Formation
Procedure :
- Reagents : 2-Amino-N-(2-benzoyl-4-methylphenyl)benzamide (5.0 g, 14.3 mmol), 3-chlorophenyl isocyanate (2.4 g, 15.7 mmol), and pyridine (2.3 mL, 28.6 mmol) in anhydrous THF.
- Reaction : The mixture is stirred at 60°C for 8 hr. The precipitate is filtered, washed with cold THF, and recrystallized from ethanol to yield the title compound (5.9 g, 82%).
Analytical Data :
Convergent Synthesis via Isocyanate Intermediate
Synthesis of 2-(3-(3-Chlorophenyl)ureido)benzoic Acid
Procedure :
- Urea Formation : 2-Aminobenzoic acid (3.0 g, 21.8 mmol) and 3-chlorophenyl isocyanate (3.7 g, 24.0 mmol) are stirred in DMF (50 mL) at 80°C for 4 hr. The product is precipitated with ice-water, filtered, and dried (4.8 g, 78%).
Analytical Data :
Coupling with 2-Amino-4-methylbenzophenone
Procedure :
- Activation : The benzoic acid (4.0 g, 13.2 mmol) is treated with thionyl chloride (5.0 mL, 68.6 mmol) at reflux for 3 hr. Excess thionyl chloride is removed under vacuum.
- Amidation : The acyl chloride is reacted with 2-amino-4-methylbenzophenone (3.1 g, 14.5 mmol) in DCM containing pyridine (2.1 mL, 26.4 mmol) at 0°C for 12 hr. Purification by column chromatography (DCM/methanol = 95:5) yields the final compound (5.2 g, 75%).
Optimization and Challenges
Solvent and Base Selection
Biological Relevance
While beyond the scope of this synthesis-focused article, preliminary data from analogous N-phenyl ureidobenzenesulfonates indicate S-phase cell cycle arrest (IC₅₀ = 2.1 µM in HT-29 cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
